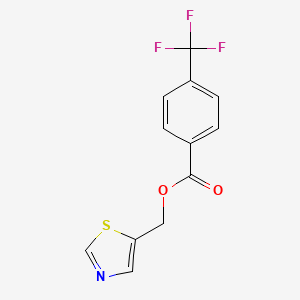

1,3-Thiazol-5-ylmethyl 4-(trifluoromethyl)benzenecarboxylate

Description

1,3-Thiazol-5-ylmethyl 4-(trifluoromethyl)benzenecarboxylate is a synthetic ester compound featuring a thiazole ring substituted at the 5-position with a methyl group, which is esterified to 4-(trifluoromethyl)benzoic acid. The trifluoromethyl (-CF₃) group is a common bioisostere in medicinal chemistry, known for enhancing metabolic stability and lipophilicity, thereby influencing pharmacokinetic properties such as membrane permeability . The thiazole moiety contributes to hydrogen bonding and electronic interactions, making it a versatile pharmacophore in drug design.

Properties

IUPAC Name |

1,3-thiazol-5-ylmethyl 4-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO2S/c13-12(14,15)9-3-1-8(2-4-9)11(17)18-6-10-5-16-7-19-10/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXLSFSOWNKJGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OCC2=CN=CS2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Thiazol-5-ylmethyl 4-(trifluoromethyl)benzenecarboxylate typically involves the reaction of 1,3-thiazole derivatives with 4-(trifluoromethyl)benzenecarboxylic acid or its derivatives. One common method includes the esterification of 1,3-thiazol-5-ylmethanol with 4-(trifluoromethyl)benzenecarboxylic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Thiazol-5-ylmethyl 4-(trifluoromethyl)benzenecarboxylate can undergo various types of chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the ester moiety, potentially converting it to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the ester group can produce alcohols.

Scientific Research Applications

1,3-Thiazol-5-ylmethyl 4-(trifluoromethyl)benzenecarboxylate has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.

Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1,3-Thiazol-5-ylmethyl 4-(trifluoromethyl)benzenecarboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets.

Comparison with Similar Compounds

Key Differences :

- Esterifying Group: The user compound substitutes the salicylanilide group (a phenolic aromatic amine) with a thiazol-5-ylmethyl group.

- Biological Activity : Salicylanilide analogs demonstrate significant in vitro antimycobacterial activity (e.g., against Mycobacterium tuberculosis) and inhibit mycobacterial isocitrate lyase, a key enzyme in the glyoxylate cycle . The thiazolylmethyl derivative may exhibit divergent activity due to the thiazole’s ability to modulate electron density and engage in π-π stacking.

Comparison with Thiazol-5-ylmethyl Carbamate Derivatives

Key Differences :

- Functional Group: The user compound is a benzoate ester, whereas Pharmacopeial Forum analogs (e.g., compounds l, m, w, x) are carbamates or complex ureido derivatives .

- Substituents : Analogs in –4 feature hydroperoxypropan, ethylthiazol, or bis-thiazolylmethyl groups, which may confer oxidative reactivity or dual-targeting capabilities. The user compound’s simpler structure lacks these functionalities, suggesting a narrower but more specific target profile.

Pharmacological Implications :

- Carbamate derivatives like m and x incorporate hydroperoxy groups, which could act as prodrugs or radical scavengers . The user compound’s ester linkage may render it more susceptible to esterase-mediated hydrolysis, limiting its half-life but enabling rapid clearance.

Biological Activity

1,3-Thiazol-5-ylmethyl 4-(trifluoromethyl)benzenecarboxylate is a compound of significant interest due to its unique structural features, including a thiazole ring and a trifluoromethyl group. These characteristics contribute to its potential biological activities, making it a subject of various research studies aimed at understanding its mechanisms of action and applications in medicinal chemistry.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- IUPAC Name : 1,3-thiazol-5-ylmethyl 4-(trifluoromethyl)benzoate

- Molecular Formula : C12H8F3NO2S

- Molecular Weight : 299.26 g/mol

Key Structural Features

| Feature | Description |

|---|---|

| Thiazole Ring | Contributes to biological activity |

| Trifluoromethyl Group | Enhances lipophilicity and reactivity |

This compound primarily targets Nuclear Receptor Coactivator 1 (NCOA1) and Peroxisome Proliferator-Activated Receptor Alpha (PPARα) . The interaction with these receptors influences various biochemical pathways related to gene expression and cellular metabolism.

Biochemical Pathways Affected

- Gene Expression Regulation : Modulates transcription factors involved in metabolic processes.

- Cellular Metabolism : Alters lipid metabolism and glucose homeostasis.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.

- Antiproliferative Effects : Shown to inhibit the growth of cancer cell lines.

Case Studies and Experimental Findings

A study conducted on the antibacterial properties of similar thiazole derivatives revealed that compounds with trifluoromethyl groups exhibited enhanced activity against resistant strains of bacteria, such as Staphylococcus aureus and Escherichia coli .

In vitro assays have shown that this compound has an IC50 value indicating significant antiproliferative effects on human cancer cell lines, particularly Hela (cervical cancer) and A549 (lung cancer) cells.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with related compounds:

| Compound | Antimicrobial Activity | Antiproliferative Activity |

|---|---|---|

| 1,3-Thiazol-5-ylmethyl benzoate | Moderate | Low |

| 4-(Trifluoromethyl)benzenecarboxylate | Low | Moderate |

| This compound | High | High |

Q & A

Basic Research Question

- IR spectroscopy : Confirm ester C=O stretching (~1700 cm) and thiazole C-S-C vibrations (~680 cm) .

- NMR spectroscopy : Identify trifluoromethyl benzene protons (δ 7.6–8.2 ppm) and thiazole methylene protons (δ 4.5–5.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., exact mass 314.0822 for related derivatives) .

What strategies can be employed to address low solubility issues during biological testing of this compound?

Advanced Research Question

- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to enhance aqueous solubility without denaturing proteins .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetamide in 9a–e , ) to improve bioavailability .

- Structural modification : Replace hydrophobic substituents (e.g., bromophenyl) with polar groups (e.g., methoxy) while maintaining activity .

How to handle safety concerns related to the use of trifluoromethyl-containing reagents in synthesis?

Basic Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.